molecular formula C18H14N2O4S2 B2963308 5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922062-88-2

5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2963308
CAS No.: 922062-88-2
M. Wt: 386.44
InChI Key: XCLPECGHKVYUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group and a dibenzo[b,f][1,4]oxazepine scaffold. The oxazepine ring contains an oxygen atom in the seven-membered heterocycle, distinguishing it from thiazepine analogs (which contain sulfur).

Properties

IUPAC Name

5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-6-9-17(25-11)26(22,23)20-12-7-8-15-13(10-12)18(21)19-14-4-2-3-5-16(14)24-15/h2-10,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLPECGHKVYUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This means that it binds to the receptor and prevents it from being activated by dopamine, thereby modulating the neurological processes controlled by this receptor.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor by this compound affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition.

Biological Activity

5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dibenzo[b,f][1,4]oxazepine core, which is linked to a thiophene sulfonamide moiety. Its molecular formula is C15H16N2O3S2C_{15}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of 320.43 g/mol. The presence of both the oxazepine and thiophene functionalities suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0210.042
Pseudomonas aeruginosa0.0250.050
Candida albicans0.0100.020

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, suggesting its broad-spectrum antimicrobial potential .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the MTT assay on human cell lines to evaluate the safety profile of the compound. The results demonstrated that:

Concentration (μM) Cell Viability (%)
0.191
189
1085

These findings indicate that while the compound shows promising biological activity, it maintains acceptable levels of cytotoxicity at lower concentrations.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features. The presence of the sulfonamide group is critical for antimicrobial activity, while modifications on the dibenzo[b,f][1,4]oxazepine core influence potency and selectivity against different pathogens.

Key Findings:

  • Substituents on the thiophene ring significantly affect the compound's activity.
  • The oxo group at position 11 enhances binding affinity to bacterial targets.
  • Variations in side chains lead to differing levels of cytotoxicity and antimicrobial efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • Case Study A : A derivative of this compound was tested in a clinical trial for treating resistant bacterial infections, showing a significant reduction in infection rates among participants.
  • Case Study B : Research demonstrated that compounds with similar structural motifs exhibited synergistic effects when combined with traditional antibiotics, enhancing their therapeutic efficacy.

Comparison with Similar Compounds

Key Differences :

  • The sulfonamide group in the target compound could offer stronger hydrogen-bonding capacity than carboxamide derivatives.

Dibenzo[b,f][1,4]oxazepine Derivatives

2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (10) () shares the oxazepine core but differs in:

  • Linkage : Acetamide (-NHCOCH₂-) vs. sulfonamide (-SO₂NH-).
  • Substituents : 4-Fluorophenyl group vs. methyl-thiophene.
  • Synthesis : Utilizes HOBt/EDC-mediated coupling, yielding 38% after HPLC purification .

Pharmacological Implications :

  • Sulfonamides generally exhibit higher metabolic stability than amides due to resistance to enzymatic hydrolysis.

Triazole and Hydrazinecarbothioamide Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () feature sulfonyl groups but diverge structurally:

  • Core : 1,2,4-Triazole vs. oxazepine.
  • Functional Groups : Thione (-C=S) tautomers vs. sulfonamide.
  • Spectroscopic Data : IR bands for C=S (1247–1255 cm⁻¹) and absence of C=O (1663–1682 cm⁻¹) confirm tautomeric forms .

Comparison :

  • The target compound’s sulfonamide group lacks tautomeric versatility but may provide stronger electrostatic interactions in biological targets.

Q & A

Basic: What are the recommended synthesis and purification protocols for 5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis of structurally analogous sulfonamide derivatives typically involves multi-step reactions, including sulfonylation, coupling, and cyclization. For example:

  • Sulfonylation : React thiophene-2-sulfonyl chloride with a primary amine under controlled pH (e.g., in dichloromethane with a base like triethylamine).
  • Coupling : Use cross-coupling reactions (e.g., Buchwald-Hartwig) to attach the dibenzooxazepin moiety.
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is effective for isolating intermediates. Final purification may require recrystallization from ethanol or methanol .
    Safety Note : Handle diazo or explosive intermediates (e.g., ethyl diazoacetate) in a fume hood with blast shields, and avoid static discharge .

Basic: How should researchers characterize the compound’s structural and spectroscopic properties?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the dibenzooxazepin ring) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify sulfonamide linkage (e.g., sulfonamide protons at δ 10–12 ppm) and aromatic protons in the dibenzooxazepin system.
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular weight and fragmentation patterns.
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}) .

Advanced: How can thermal stability and decomposition kinetics be analyzed under varying conditions?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature and enthalpy change (ΔH). For example, analogous sulfonium salts decompose at 120–140°C with energy releases of 400–600 J/g .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere).
  • Kinetic Studies : Apply the Kissinger method to calculate activation energy (EaE_a) from DSC data. This informs safe storage and handling protocols for thermally sensitive intermediates .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the thiophene or dibenzooxazepin rings (e.g., introduce halogens or methyl groups) to assess electronic/steric effects.
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potency using MTT assays against cancer cell lines (e.g., IC50_{50} determination).
  • Molecular Docking : Model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina. Cross-validate with mutagenesis studies .

Advanced: How can environmental fate and biodegradation pathways be evaluated?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffers at pH 4–9 (25–50°C) and monitor degradation via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts using LC-MS/MS.
  • Soil/Water Partitioning : Measure log KocK_{oc} (organic carbon-water partition coefficient) via batch equilibrium experiments.
  • Microbial Degradation : Use OECD 301B tests to assess biodegradability in activated sludge .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if dust/aerosols form.
  • Storage : Keep in airtight, light-resistant containers at –20°C for long-term stability. Avoid proximity to oxidizing agents.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN number: 3077 for environmentally hazardous solids) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability.
  • Assay Standardization : Control variables like cell passage number, serum batch, and incubation time. Use reference compounds (e.g., doxorubicin for cytotoxicity).
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .

Advanced: What computational methods are effective for predicting physicochemical properties?

Methodological Answer:

  • logP Calculation : Use software like MarvinSketch (ChemAxon) or EPI Suite for partition coefficient estimation.
  • pKa Prediction : Apply DFT calculations (e.g., Gaussian 09) to model sulfonamide protonation states.
  • Solubility : Train machine learning models (e.g., Random Forest) on datasets like PubChem to predict aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.